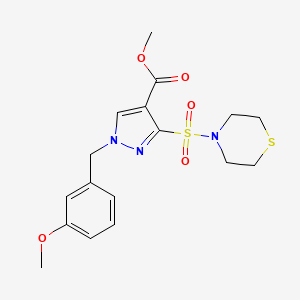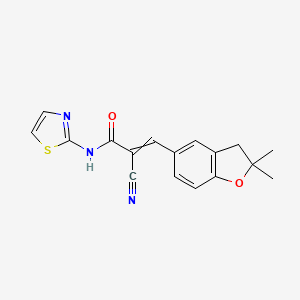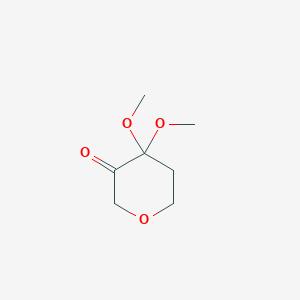
methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Pyrazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceutical drugs .
Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the reactivity of its functional groups. For instance, the methoxy group might undergo demethylation, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group might increase the compound’s lipophilicity, influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazole derivatives have been synthesized and characterized for their reactive properties through a combination of Density Functional Theory (DFT) calculations, molecular dynamics simulations, and spectroscopic methods. The research into Schiff bases containing pyrazole rings, for example, demonstrates advanced methodologies for synthesizing compounds with specific biological activities, highlighting the role of pyrazole derivatives in developing new chemical entities with potential therapeutic applications (Pillai et al., 2019).
Biological Evaluation
Studies have also explored the biological activities of pyrazole derivatives, including their antioxidant and α-glucosidase inhibitory activities. The evaluation of these activities involves in vitro assays, which have shown that certain pyrazole compounds display significant inhibitory potentials, suggesting their utility in addressing oxidative stress and managing conditions like diabetes (Pillai et al., 2019).
Insecticidal Activity
Further research has investigated the stereochemical basis for the insecticidal activity of pyrazoline derivatives. Studies on the diastereomers of methyl 3-(4-chlorophenyl)-1-[N-(4-chlorophenyl)carbamoyl]-4-methyl-2-pyrazoline-4-carboxylate and their insecticidal efficacy against specific pests underscore the potential of pyrazole compounds in agricultural applications, offering an alternative to conventional pesticides (Hasan et al., 1996).
Material Science
In material science, pyrazole derivatives have been examined for their properties and applications in various domains. For instance, the synthesis and characterization of novel compounds for use as medium lubricating oil additives demonstrate the multifunctionality of pyrazole derivatives, including their roles as corrosion inhibitors, anti-rust agents, and antioxidants (Salih & Al-Messri, 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 1-[(3-methoxyphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-24-14-5-3-4-13(10-14)11-19-12-15(17(21)25-2)16(18-19)27(22,23)20-6-8-26-9-7-20/h3-5,10,12H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGOWZYTEXRGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)


![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2841750.png)





![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)